
8-(Benzyloxy)-7-bromo-5-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzyloxy)-7-bromo-5-phenylquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of benzyloxy, bromo, and phenyl groups in the quinoline structure enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzyloxy)-7-bromo-5-phenylquinoline typically involves the functionalization of quinoline derivatives. One common method is the alkylation of 8-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The bromination at the 7-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Benzyloxy)-7-bromo-5-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carbonyl compound.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of quinoline-8-carboxaldehyde.
Reduction: Formation of 8-(benzyloxy)-5-phenylquinoline.
Substitution: Formation of 8-(benzyloxy)-7-amino-5-phenylquinoline or 8-(benzyloxy)-7-thio-5-phenylquinoline.
Aplicaciones Científicas De Investigación
8-(Benzyloxy)-7-bromo-5-phenylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity and ability to inhibit specific enzymes.
Industry: Utilized in the development of fluorescent probes and materials for biomedical imaging.
Mecanismo De Acción
The mechanism of action of 8-(benzyloxy)-7-bromo-5-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. The presence of the benzyloxy and bromo groups enhances its ability to interact with biological molecules, leading to its antimicrobial and anticancer activities. The exact pathways and targets may vary depending on the specific application and biological system being studied .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-(Benzyloxy)-quinoline: Similar structure but lacks the bromo and phenyl groups, resulting in different reactivity and biological activity.
7-Bromoquinoline: Lacks the benzyloxy and phenyl groups, leading to different chemical properties and applications.
Uniqueness: 8-(Benzyloxy)-7-bromo-5-phenylquinoline is unique due to the combination of benzyloxy, bromo, and phenyl groups in the quinoline structure. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C22H16BrNO |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
7-bromo-5-phenyl-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C22H16BrNO/c23-20-14-19(17-10-5-2-6-11-17)18-12-7-13-24-21(18)22(20)25-15-16-8-3-1-4-9-16/h1-14H,15H2 |
Clave InChI |
FRYQKUQZCYOEEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


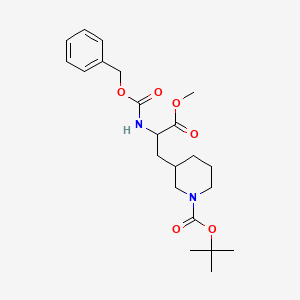

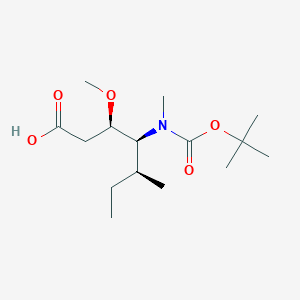
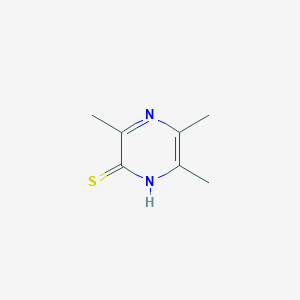
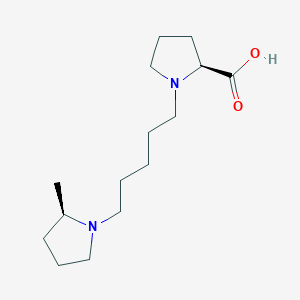
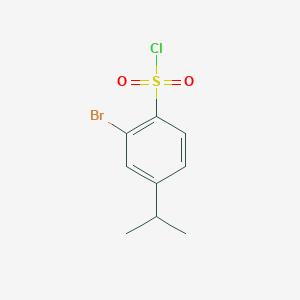
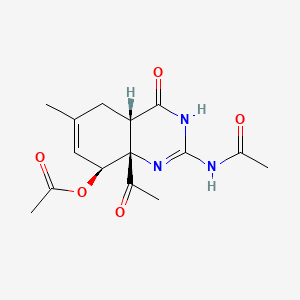
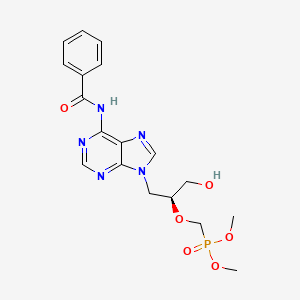
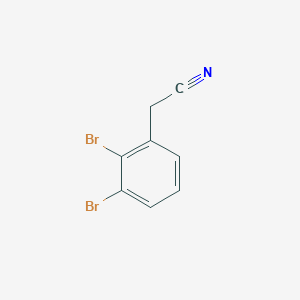
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
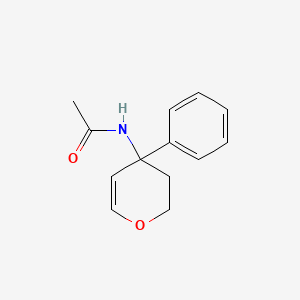

![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
